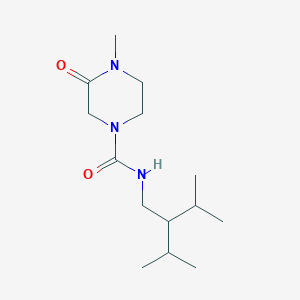![molecular formula C11H8Cl2N4 B7679099 1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7679099.png)
1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile, commonly known as Difenoconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. Difenoconazole belongs to the triazole class of fungicides and is effective against a wide range of fungal diseases, including powdery mildew, rust, and leaf spot.
Mécanisme D'action
Difenoconazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption in the cell membrane leads to the death of the fungal cell. Difenoconazole is also known to have a systemic effect, meaning that it can be taken up by the plant and transported to other parts of the plant to protect against fungal infections.
Biochemical and Physiological Effects:
Difenoconazole has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as bees, aquatic organisms, and soil microorganisms. Difenoconazole can also have an impact on the environment, as it can persist in soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
Difenoconazole is widely used in lab experiments to study the effects of fungal infections on plants and to test the efficacy of antifungal agents. One of the advantages of using Difenoconazole is its broad-spectrum activity against a wide range of fungal diseases. However, Difenoconazole can also have negative effects on non-target organisms, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research for Difenoconazole. One area is the development of new formulations that can reduce its impact on non-target organisms and the environment. Another area is the study of the potential use of Difenoconazole in the treatment of human fungal infections. Additionally, further research is needed to understand the long-term effects of Difenoconazole on soil and water ecosystems.
Méthodes De Synthèse
The synthesis of Difenoconazole involves the reaction of 3,5-dichlorobenzonitrile with 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol in the presence of a base, followed by reaction with sodium azide and then with triethylorthoformate. The resulting compound is then treated with triethylamine to form Difenoconazole.
Applications De Recherche Scientifique
Difenoconazole has been extensively studied for its antifungal activity and its potential use in agriculture. It has been shown to be effective against a wide range of fungal diseases in various crops, including wheat, barley, corn, and grapes. Difenoconazole has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.
Propriétés
IUPAC Name |
1-[2-(3,5-dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-3-8(4-10(13)5-9)1-2-17-7-15-11(6-14)16-17/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRICLBSIYNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)

![2-[4-[[(8-fluoroquinolin-4-yl)-methylamino]methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7679034.png)

![(2R)-1-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7679059.png)
![6-bromo-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679064.png)
![5,7-Dimethyl-2-[(2-methylpyrazol-3-yl)methylsulfonyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7679075.png)
![N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide](/img/structure/B7679081.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)
![3-[1-(3,5-difluorophenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B7679107.png)
![2-Methoxy-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]methyl]phenol](/img/structure/B7679112.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-methylsulfanylbenzamide](/img/structure/B7679130.png)
